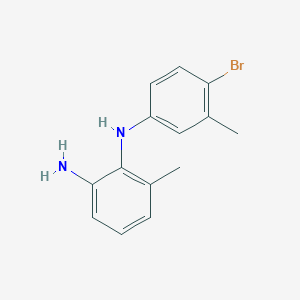![molecular formula C13H12BrNO2 B11833488 9-Bromo-8-methoxy-1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one](/img/structure/B11833488.png)
9-Bromo-8-methoxy-1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Bromo-8-methoxy-1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one is a complex organic compound with a unique structure that includes a bromine atom, a methoxy group, and a fused cyclopentaquinoline ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-8-methoxy-1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.
Methoxylation: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
9-Bromo-8-methoxy-1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the bromine atom.
科学的研究の応用
9-Bromo-8-methoxy-1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel anticancer or antimicrobial agents.
Materials Science: Its structural properties may be useful in the development of organic semiconductors or other advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its potential bioactivity.
作用機序
The mechanism of action of 9-Bromo-8-methoxy-1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The bromine and methoxy groups may play a role in binding to enzymes or receptors, influencing their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
8-Methoxyquinoline: Lacks the bromine atom and the fused cyclopenta ring, making it less complex.
9-Bromoquinoline: Lacks the methoxy group and the fused cyclopenta ring, offering different reactivity and applications.
Cyclopentaquinoline Derivatives: Various derivatives with different substituents can be compared to highlight the unique properties of 9-Bromo-8-methoxy-1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one.
Uniqueness
The combination of the bromine atom, methoxy group, and fused cyclopentaquinoline ring system in this compound provides a unique set of chemical and physical properties that distinguish it from other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H12BrNO2 |
|---|---|
分子量 |
294.14 g/mol |
IUPAC名 |
9-bromo-8-methoxy-1,2,3,5-tetrahydrocyclopenta[c]quinolin-4-one |
InChI |
InChI=1S/C13H12BrNO2/c1-17-10-6-5-9-11(12(10)14)7-3-2-4-8(7)13(16)15-9/h5-6H,2-4H2,1H3,(H,15,16) |
InChIキー |
SITJRNHOTUEERY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=C1)NC(=O)C3=C2CCC3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{(Z)-6-[(1R,2R,3R,5S)-2-((Phenylsulfonyl)methyl)-3,5-bis-(triethylsilyloxy)cyclopentyl]hex-4-enyl}-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B11833412.png)

![(1S,7S)-1-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11833426.png)

![[(4'aR,7'aS)-1',4'a,5',6',7',7'a-hexahydrospiro[cyclohexane-1,2'-pyrrolo[3,4-b]pyridin]-7'a-yl]methanol](/img/structure/B11833434.png)

![N-methyl-1-[4-[(2Z)-2-(2-phenylsulfanylethylidene)hydrazinyl]phenyl]methanesulfonamide](/img/structure/B11833442.png)
![[4-[2-(1-Trityltetrazol-5-yl)phenyl]phenyl]methanamine](/img/structure/B11833465.png)

![2-Oxetanone, 3-hexyl-4-[(2R)-2-(phenylmethoxy)tridecyl]-, (3S,4S)-](/img/structure/B11833468.png)


